2-Methylbutyl acetate is an organic compound classified as a carboxylic acid ester, specifically the acetate ester of 2-methylbutan-1-ol. Its molecular formula is , and it has a molecular weight of approximately 130.18 g/mol. This compound is noted for its distinct fruity aroma, reminiscent of apple peel and banana, making it a compound of interest in flavoring and fragrance applications . The compound is typically a colorless to yellow liquid at room temperature and is known for its low boiling point of around 138 °C .
2-Methylbutyl acetate can be synthesized through the esterification reaction involving acetyl-CoA and 2-methylbutanol. The general reaction can be represented as follows:
This reaction is catalyzed by enzymes such as alcohol O-acetyltransferase, which facilitates the formation of esters from alcohols and acetyl-CoA .
In biological systems, 2-methylbutyl acetate has been identified as a metabolite produced by the yeast Saccharomyces cerevisiae, particularly during fermentation processes. It plays a role in the production of volatile compounds that contribute to the aroma profile of various fermented beverages, including wines and beers . The compound's fruity notes are often associated with enhancing the sensory qualities of these products.
The synthesis of 2-methylbutyl acetate can be achieved through several methods:
2-Methylbutyl acetate has several notable applications:
Several compounds share structural similarities with 2-methylbutyl acetate. Here are some comparable compounds along with their unique characteristics:
| Compound Name | Molecular Formula | Unique Characteristics |
|---|---|---|
| Ethyl acetate | Commonly used as a solvent; has a sweet smell; smaller structure. | |
| Isobutyl acetate | Has a slightly different odor profile; used similarly in flavors. | |
| Amyl acetate | Known for its strong banana-like odor; larger carbon chain than 2-methylbutyl acetate. | |
| Butyl acetate | Used extensively in coatings; has a more neutral odor compared to 2-methylbutyl acetate. |
Each of these compounds exhibits unique properties that differentiate them from 2-methylbutyl acetate while sharing similar functional groups and applications in flavoring and fragrance industries .
2R-Methylbutyl acetate is an organic compound with the molecular formula C₇H₁₄O₂ [1] [2]. The compound has a molecular weight of 130.1849 atomic mass units [3] [4]. The chemical structure consists of an acetate ester functional group formed through the condensation of acetic acid with (2R)-2-methylbutan-1-ol [5] [6].
The International Union of Pure and Applied Chemistry name for this compound is [(2R)-2-methylbutyl] acetate [15]. The structure features a branched alkyl chain with a chiral center at the second carbon position, where a methyl group is attached [1] [2]. The ester linkage connects the acetyl group (CH₃CO-) to the primary alcohol carbon of the 2-methylbutyl moiety [7] [8].
The canonical Simplified Molecular Input Line Entry System representation is CCC(C)COC(=O)C, while the stereochemically explicit version is CCC@@HCOC(=O)C [15]. The International Chemical Identifier key is XHIUFYZDQBSEMF-ZCFIWIBFSA-N for the (2R)-enantiomer [15].
Table 1: Molecular Structure Data for 2R-Methylbutyl Acetate
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₄O₂ | [1] [2] |
| Molecular Weight | 130.1849 g/mol | [3] [4] |
| Chemical Abstract Service Number | 69743-61-9 | [9] [15] |
| International Chemical Identifier Key | XHIUFYZDQBSEMF-ZCFIWIBFSA-N | [15] |
| Monoisotopic Mass | 130.099379692 Da | [4] |
The stereochemistry of 2R-methylbutyl acetate is defined by the presence of one chiral center located at the second carbon atom of the butyl chain [1] [24]. The (2R) configuration designation follows the Cahn-Ingold-Prelog priority rules, where the substituents around the chiral center are ranked according to atomic number priorities [24] [25].
In the (2R) configuration, when the molecule is viewed with the hydrogen atom pointing away from the observer, the remaining three substituents (ethyl group, methyl group, and the CH₂OAc group) are arranged in descending priority order in a clockwise direction [24] [25]. This specific spatial arrangement distinguishes the (2R)-enantiomer from its (2S)-counterpart [26] [27].
The presence of the chiral center renders 2R-methylbutyl acetate optically active, meaning it has the ability to rotate plane-polarized light [24] [27]. Optical activity is a fundamental property of chiral molecules and serves as a key characteristic for stereochemical identification [27]. The specific rotation direction and magnitude depend on the molecular structure and concentration of the compound in solution [24] [25].
Enantiomers of methylbutyl acetate exhibit identical physical properties such as boiling point, melting point, and density, but differ significantly in their optical properties and biological activities [25] [26]. The stereochemical purity of the (2R)-enantiomer is critical for applications where enantioselective properties are important, particularly in flavor and fragrance industries [26] [29].
2R-Methylbutyl acetate exists as a colorless to pale yellow liquid at room temperature [2] [3] [7]. The compound exhibits characteristic organoleptic properties that make it valuable in flavor and fragrance applications [3] [18]. The odor profile is described as fruity, sweet, and banana-like, with additional notes reminiscent of apple peel [3] [18].
The compound demonstrates a pleasant aromatic character with a distinctly fruity quality [18] [26]. Sensory evaluation studies have shown that the (2R)-enantiomer may exhibit different aromatic nuances compared to racemic mixtures, with the pure enantiomer often displaying more refined and natural fruit-like characteristics [26] [29].
Table 2: Physical State and Organoleptic Characteristics
| Property | Value | Reference |
|---|---|---|
| Physical State | Colorless to pale yellow liquid | [2] [3] |
| Odor Type | Fruity, sweet, banana-like | [3] [18] |
| Odor Intensity | Moderate to strong | [18] |
| Appearance | Clear, transparent | [7] [35] |
| Color Grade | American Public Health Association ≤100 | [3] [22] |
The boiling point of 2R-methylbutyl acetate has been reported with slight variations across different sources, reflecting measurement conditions and purity levels [2] [3] [18]. The most commonly cited boiling point range is 138-142°C at standard atmospheric pressure (760 mmHg) [2] [18] [38].
Specific measurements include 138°C at 741 mmHg [3], 140-141°C at standard pressure [7], and 141°C according to technical specifications [35]. These variations fall within acceptable experimental error ranges and reflect the compound's consistent thermal behavior [20] [38].
The melting point data for 2R-methylbutyl acetate is limited in the literature, with most sources indicating the compound remains liquid at standard conditions [3] [20]. One source provides an estimated melting point of -74.65°C [3], suggesting the compound has a relatively low freezing point typical of branched alkyl esters.
Table 3: Thermal Properties of 2R-Methylbutyl Acetate
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Boiling Point | 138°C | 741 mmHg | [3] |
| Boiling Point | 140-142°C | 1013 hPa | [38] |
| Boiling Point | 141°C | Standard pressure | [35] |
| Melting Point | -74.65°C | Estimated | [3] |
| Flash Point | 35-36°C | Closed cup | [20] [35] |
The density of 2R-methylbutyl acetate at 25°C is consistently reported as 0.876 g/mL across multiple sources [2] [7] [18] [35]. This value represents the compound's mass per unit volume under standard temperature conditions and is characteristic of aliphatic ester compounds [38].
The refractive index, measured at 20°C using the sodium D-line (nD²⁰), is reported as 1.401 [18] [22]. This optical property is fundamental for compound identification and purity assessment [18]. The refractive index value is consistent with the molecular structure and provides insight into the compound's polarizability and intermolecular interactions [5].
Additional physical property measurements include the molar volume, which can be calculated from the molecular weight and density data [8]. The consistent reporting of these values across different sources confirms the reliability of the physical property data for 2R-methylbutyl acetate [35] [38].
Table 4: Density and Optical Properties
| Property | Value | Temperature | Reference |
|---|---|---|---|
| Density | 0.876 g/mL | 25°C | [2] [7] [18] |
| Refractive Index (nD²⁰) | 1.401 | 20°C | [18] [22] |
| Molar Volume | 148.6 mL/mol | Calculated | [8] |
| Specific Gravity | 0.876 | 25°C/25°C | [7] |
The solubility characteristics of 2R-methylbutyl acetate reflect its moderate polarity and ester functional group properties [3] [7]. Water solubility is limited, with reported values ranging from 1,070 to 2,260 mg/L at 25°C [7]. This relatively low aqueous solubility is typical for medium-chain alkyl esters and reflects the hydrophobic nature of the branched alkyl portion of the molecule [3].
The logarithm of the partition coefficient between octanol and water (log P) is reported as approximately 1.73-2.12 [3] [5], indicating moderate lipophilicity [14]. This parameter is important for understanding the compound's distribution behavior in biological and environmental systems [3] [14].
Vapor pressure measurements indicate relatively low volatility, with values around 0.8459 kPa at 25°C [7]. The Hansen solubility parameters, which describe the compound's interaction potential with various solvents, would be expected to follow patterns similar to related alkyl acetates [21].
Table 5: Solubility and Partition Properties
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Water Solubility | 1,070-2,260 mg/L | 25°C | [7] |
| Log P (octanol/water) | 1.73-2.12 | - | [3] [5] |
| Vapor Pressure | 0.8459 kPa | 25°C | [7] |
| Vapor Pressure | 4 mmHg | Standard conditions | [23] |
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 2R-methylbutyl acetate through both proton and carbon-13 analysis [10] [11] [13]. Proton Nuclear Magnetic Resonance spectra recorded at 400 MHz in deuterated chloroform reveal characteristic signal patterns that confirm the molecular structure [10] [13].
The acetyl methyl group appears as a sharp singlet at approximately 2.05 parts per million, representing the three equivalent protons of the CH₃CO- moiety [10] [13]. The methylene protons adjacent to the ester oxygen (OCH₂) generate a characteristic triplet pattern around 4.0 parts per million due to coupling with the adjacent methine proton [37].
The chiral center proton exhibits complex multiplicity due to coupling with both the methyl substituent and the adjacent methylene groups [13]. The terminal methyl groups of the butyl chain appear as overlapping signals in the aliphatic region between 0.9-1.3 parts per million [10] [13].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the ester group appearing characteristically downfield around 170 parts per million [12]. The methylene carbon adjacent to the ester oxygen shows significant deshielding compared to typical alkyl carbons [12].
Table 6: Proton Nuclear Magnetic Resonance Chemical Shifts
| Proton Group | Chemical Shift (ppm) | Multiplicity | Integration | Reference |
|---|---|---|---|---|
| Acetyl CH₃ | 2.05 | Singlet | 3H | [10] [13] |
| OCH₂ | 4.0 | Triplet | 2H | [37] |
| Aliphatic CH₃ | 0.9-1.3 | Multiple | 6H | [10] [13] |
| CH₂CH₃ | 1.5-2.5 | Multiple | 3H | [13] |
Mass spectrometry analysis of 2R-methylbutyl acetate provides definitive molecular weight confirmation and fragmentation pattern information [10] [11] [17]. The molecular ion peak appears at mass-to-charge ratio 130, corresponding to the molecular weight of the compound [10] [17].
Electron ionization mass spectrometry reveals characteristic fragmentation patterns that aid in structural elucidation [10] [17]. The base peak occurs at mass-to-charge ratio 43, corresponding to the acetyl cation (CH₃CO⁺) formed by cleavage of the ester bond [10] [11]. This fragmentation is typical for acetate esters and represents the most stable ionic species under electron ionization conditions [17].
Additional significant fragments include peaks at mass-to-charge ratios 70, 55, and 29 [10] [11]. The peak at 70 corresponds to the loss of the acetyl group from the molecular ion, while the fragment at 55 represents further alkyl chain fragmentation [10]. The peak at 29 likely corresponds to CHO⁺ or C₂H₅⁺ fragments [10] [17].
The fragmentation pattern is consistent with the proposed molecular structure and provides confirmatory evidence for the compound's identity [17]. Gas chromatography-mass spectrometry analysis allows for separation and identification of stereoisomers when appropriate chiral stationary phases are employed [11] [14].
Table 7: Mass Spectrometry Fragmentation Pattern
| Mass-to-Charge Ratio | Relative Intensity (%) | Fragment Assignment | Reference |
|---|---|---|---|
| 130 | 2-5 | Molecular ion [M]⁺ | [10] [17] |
| 43 | 100 | Acetyl cation [CH₃CO]⁺ | [10] [11] |
| 70 | 34.3 | [M-CH₃CO]⁺ | [10] |
| 55 | 16.4 | Alkyl fragment | [10] |
| 29 | 8.2 | CHO⁺ or C₂H₅⁺ | [10] |
Infrared spectroscopy provides detailed information about the functional groups present in 2R-methylbutyl acetate [33] [36]. The carbonyl stretching vibration of the ester group appears as a strong absorption band in the region around 1735-1750 wavenumbers, characteristic of aliphatic ester compounds [33] [36].
The carbon-hydrogen stretching vibrations of the alkyl groups produce multiple absorption bands in the 2800-3000 wavenumber region [33]. These include both symmetric and asymmetric stretching modes of the methyl and methylene groups throughout the molecular structure [36].
The carbon-oxygen stretching vibrations associated with the ester linkage appear in the fingerprint region around 1000-1300 wavenumbers [33] [36]. These bands provide information about the ester bond characteristics and can be used for functional group identification and purity assessment [36].
Additional spectral features include carbon-carbon stretching vibrations and various bending modes of the alkyl substituents [33]. The overall infrared spectrum pattern is consistent with the proposed molecular structure and allows for definitive compound identification [36].
Ultraviolet-Visible spectroscopy of 2R-methylbutyl acetate reveals limited absorption in the typical analytical range due to the absence of extended conjugated systems or aromatic groups [16]. The compound shows weak absorption in the far ultraviolet region, primarily associated with sigma-bond transitions and non-bonding electron excitations [16].
The ester carbonyl group may contribute to weak absorption around 280-300 nanometers, corresponding to n→π* transitions of the carbonyl oxygen lone pairs [16]. However, these transitions are typically very weak in simple aliphatic esters and may not be readily observable in routine analytical measurements [16].
The lack of significant chromophoric groups limits the utility of Ultraviolet-Visible spectroscopy for routine analysis of 2R-methylbutyl acetate [16]. When Ultraviolet-Visible detection is employed in analytical applications, it is typically used in conjunction with other detection methods or at wavelengths below 220 nanometers where most organic compounds show absorption [16].
The compound's transparency in the visible region contributes to its colorless appearance and makes it suitable for applications where optical clarity is important [16]. The limited Ultraviolet-Visible absorption characteristics are consistent with the molecular structure and functional group composition [16].
| Technique | Key Features | Analytical Value | Reference |
|---|---|---|---|
| ¹H Nuclear Magnetic Resonance | Acetyl singlet at 2.05 ppm | Structural confirmation | [10] [13] |
| ¹³C Nuclear Magnetic Resonance | Carbonyl at ~170 ppm | Carbon skeleton analysis | [12] |
| Mass Spectrometry | Base peak at m/z 43 | Molecular weight and fragmentation | [10] [17] |
| Infrared | Carbonyl stretch 1735-1750 cm⁻¹ | Functional group identification | [33] [36] |
| Ultraviolet-Visible | Weak absorption <300 nm | Limited analytical utility | [16] |